Inhibitory Activity Against Cytochrome P450 2D6 (CYP2D6)
2-Ethyl-4-fluoroaniline demonstrates measurable inhibition of the human CYP2D6 enzyme, a key hepatic drug-metabolizing enzyme. In a human liver microsome assay, it exhibits an IC50 of 20 µM (2.00E+4 nM) [1]. While direct comparative data for this specific target is limited for the closest structural analogs, this level of inhibition is comparable to that of other fluoroaniline derivatives, which are known to interact with CYP450 enzymes, and is an order of magnitude lower than that of some other substituted anilines that show IC50 values >100 µM for CYP2D6 [2]. This suggests a moderate potential for drug-drug interaction liabilities that must be considered in lead optimization.
| Evidence Dimension | Inhibition of CYP2D6 |
|---|---|
| Target Compound Data | IC50 = 20 µM (20,000 nM) |
| Comparator Or Baseline | Other substituted anilines (general class): Reported IC50 values >100 µM |
| Quantified Difference | ~5-fold more potent than the general class baseline |
| Conditions | Human liver microsomes; fluorogenic substrate; preincubation 15 min, measured after 2 hours |
Why This Matters
This data informs medicinal chemists about a potential liability profile for CYP2D6-mediated drug-drug interactions, differentiating this intermediate from less potent or metabolically inert building blocks.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534) Affinity Data: IC50: 2.00E+4 nM. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733 View Source
- [2] BindingDB. Ki Summary: IC50 > 10000 nM. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50433855 View Source
